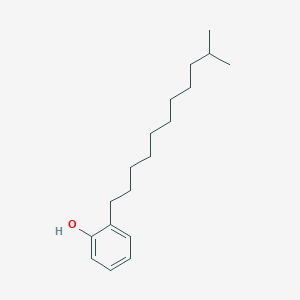
Isododecylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isododecylphenol, also known as this compound, is a useful research compound. Its molecular formula is C18H30O and its molecular weight is 262.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Toxicological Studies
Isododecylphenol has been the subject of numerous toxicological studies aimed at understanding its effects on human health and the environment. Research indicates that IDP exhibits estrogenic activity, which raises concerns regarding its impact on reproductive health. In studies conducted on rats, significant adverse effects on reproductive parameters were observed, including reduced ovary weights and altered estrous cycles in females . The compound's no observed adverse effect levels (NOAELs) ranged from 5 to 15 mg/kg body weight per day, highlighting its potential risks at low exposure levels .
Environmental Risk Assessment
IDP is included in environmental risk assessments due to its potential persistence and bioaccumulation in aquatic systems. Regulatory bodies have prioritized alkylphenols like IDP for evaluation under frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) . These assessments focus on the compound's behavior in ecosystems and its effects on aquatic life.
Material Science
In material science, this compound is utilized as a chemical intermediate in the synthesis of various polymers and resins. Its unique properties allow it to be incorporated into formulations that enhance the performance of materials used in coatings and adhesives .
Surfactants and Detergents
IDP serves as a precursor for surfactants used in detergents. Its hydrophobic nature makes it effective in reducing surface tension, thereby improving cleaning efficiency . The compound's ability to form micelles is critical in applications where emulsification is required.
Lubricants
The compound is also employed in the formulation of lubricant additives. High molecular weight alkylphenols are known for their effectiveness in enhancing the stability and performance of lubricants under extreme conditions .
Plasticizers
This compound can be used as a plasticizer in various polymer products, contributing to flexibility and durability while reducing brittleness . This application is particularly relevant in manufacturing flexible PVC products.
Safety Assessments
Due to its potential health risks, IDP is subject to stringent safety assessments by regulatory agencies worldwide. The European Chemicals Agency (ECHA) monitors its use and provides guidelines for safe handling and exposure limits .
Alternatives and Substitutes
Efforts are underway to identify safer alternatives to IDP due to its environmental persistence and toxicity concerns. Long-chain fatty alcohol ethoxylates have been identified as potential substitutes that exhibit lower toxicity profiles .
Case Studies
Propiedades
Número CAS |
11067-80-4 |
|---|---|
Fórmula molecular |
C18H30O |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2-(10-methylundecyl)phenol |
InChI |
InChI=1S/C18H30O/c1-16(2)12-8-6-4-3-5-7-9-13-17-14-10-11-15-18(17)19/h10-11,14-16,19H,3-9,12-13H2,1-2H3 |
Clave InChI |
NNAVBEAARXTLEG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCC1=CC=CC=C1O |
SMILES canónico |
CC(C)CCCCCCCCCC1=CC=CC=C1O |
Key on ui other cas no. |
11067-80-4 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
isododecylphenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















